molecular formula C14H13ClN2O5S B12721556 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(formylamino)phenyl)sulfonyl)-, ethyl ester CAS No. 173908-56-0

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(formylamino)phenyl)sulfonyl)-, ethyl ester

Cat. No.: B12721556
CAS No.: 173908-56-0
M. Wt: 356.8 g/mol
InChI Key: UAAYCFMPECWIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(formylamino)phenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(formylamino)phenyl)sulfonyl)-, ethyl ester involves multiple stepsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(formylamino)phenyl)sulfonyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonyl and formylamino groups play a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives with different substituents. For example:

Properties

CAS No.

173908-56-0

Molecular Formula

C14H13ClN2O5S

Molecular Weight

356.8 g/mol

IUPAC Name

ethyl 1-(5-chloro-2-formamidophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C14H13ClN2O5S/c1-2-22-14(19)12-4-3-7-17(12)23(20,21)13-8-10(15)5-6-11(13)16-9-18/h3-9H,2H2,1H3,(H,16,18)

InChI Key

UAAYCFMPECWIOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.